molecular formula C11H22N2O B11902967 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine

8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine

Cat. No.: B11902967
M. Wt: 198.31 g/mol
InChI Key: JPYMEQHASPOPAV-UHFFFAOYSA-N
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Description

8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine typically involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. The reaction conditions often involve the use of a Grubbs catalyst for olefin metathesis, although this method can be complex and expensive .

Industrial Production Methods

the Prins cyclization reaction remains a key method for its synthesis in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine involves its interaction with specific molecular targets, such as the MmpL3 protein in Mycobacterium tuberculosis. This protein is a member of the MmpL family of transporters required for the survival of the bacterium. By inhibiting this protein, the compound disrupts the bacterial cell wall synthesis, leading to the death of the bacterium .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

8-ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine

InChI

InChI=1S/C11H22N2O/c1-2-13-6-3-5-11(9-13)8-10(12)4-7-14-11/h10H,2-9,12H2,1H3

InChI Key

JPYMEQHASPOPAV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2(C1)CC(CCO2)N

Origin of Product

United States

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